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Compound of Interest

4-Methylpyrimidine-5-carboxylic
Compound Name: d
aci

Cat. No.: B145779

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 4-
Methylpyrimidine-5-carboxylic acid (CeHsN202), a heterocyclic compound of interest in
medicinal chemistry and materials science. This document is intended for researchers,
scientists, and professionals in drug development, offering a consolidated resource for the
analytical characterization of this molecule.

Due to the limited availability of a complete, publicly accessible dataset for 4-
Methylpyrimidine-5-carboxylic acid, this guide synthesizes expected spectral features based
on data from closely related analogues and established principles of spectroscopic analysis.

Molecular Structure and Overview

4-Methylpyrimidine-5-carboxylic acid features a pyrimidine ring substituted with a methyl
group at the 4-position and a carboxylic acid group at the 5-position. This structure dictates the
characteristic signals observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), which are crucial for its identification and characterization.

Molecular Formula: CeHsN202 Molecular Weight: 138.12 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
a molecule. The expected chemical shifts for 4-Methylpyrimidine-5-carboxylic acid are
detailed below.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methyl group protons, and the acidic proton of the carboxyl group. An important characteristic
noted in the literature is the potential for regioselective covalent hydration at the 2- and 4-ring
positions when in dilute aqueous acid, which can result in additional signals.[1]

Table 1: Predicted *H NMR Spectral Data for 4-Methylpyrimidine-5-carboxylic acid

Proton Chemical Shift

. Multiplicity Integration Notes
Assignment (6, ppm)

Deshielded due
~9.2-94 Singlet 1H to adjacent

nitrogen atoms.

H2 (Pyrimidine
ring)

Deshielded by
the adjacent

H6 (Pyrimidine ) )
~8.9-9.1 Singlet 1H nitrogen and the

rin
9 carboxylic acid

group.

Typical range for
-CHs (Methyl a methyl grou
( Y ~2.6-2.8 Singlet 3H Y1 grotp
group) attached to an

aromatic ring.

Highly
deshielded,
broad signal
-COOH ] characteristic of
) ) >12.0 Broad Singlet 1H ) )
(Carboxylic acid) a carboxylic acid
proton.
Exchangeable

with D20.
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Note: Predicted shifts are based on analogous compounds and general substituent effects. The
solvent used can significantly influence the chemical shifts, especially for the acidic proton.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on each unique carbon atom in the molecule.
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted 13C NMR Spectral Data for 4-Methylpyrimidine-5-carboxylic acid

Carbon Assignment Chemical Shift (6, ppm) Notes

Characteristic chemical shift
C=0 (Carboxylic acid) ~165- 175 for a carboxylic acid carbonyl
carbon.

Deshielded due to two

C2 (Pyrimidine ring) ~158 - 162 ) )
adjacent nitrogen atoms.
o Attached to the methyl group
C4 (Pyrimidine ring) ~160 - 165 .
and a nitrogen atom.
Deshielded by adjacent
C6 (Pyrimidine ring) ~155 - 159 nitrogen and carboxylic acid
group.
o Attached to the carboxylic acid
C5 (Pyrimidine ring) ~120 - 125
group.
Typical range for an aryl-bound
-CHs (Methyl group) ~20-25

methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 4-Methylpyrimidine-5-carboxylic acid will be dominated by absorptions from the carboxylic
acid group and the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for 4-Methylpyrimidine-5-carboxylic acid
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] Wavenumber . .
Functional Group Intensity Description
(cm™)
Characteristic broad
) ) stretch due to

O-H (Carboxylic acid) 2500 - 3300 Strong, Very Broad ]
hydrogen bonding.[2]
[3]
Stretching vibrations

C-H (Aromatic/Methyl) 2900 - 3100 Medium-Weak of C-H bonds on the
ring and methyl group.
Carbonyl stretch,

) ) position indicates

C=0 (Carboxylic acid) 1680 - 1720 Strong, Sharp ] ) ]
conjugation with the
pyrimidine ring.[2][3]

) ) Aromatic ring

C=N, C=C (Aromatic) 1450 - 1620 Medium-Strong ] o
stretching vibrations.
Stretching vibration of

C-O (Carboxylic acid) 1210 - 1320 Strong the C-O single bond.
[3]
Out-of-plane bend for

O-H Bend 910 - 950 Medium, Broad the carboxylic acid OH

group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for 4-Methylpyrimidine-5-carboxylic acid
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Fragmentation
m/z Value lon Notes
Pathway

Corresponds to the
138 [M]*+ Molecular lon molecular weight of

the compound.

Common
Loss of hydroxyl )
121 [M-OH]* ) fragmentation for
radical ) )
carboxylic acids.

A significant fragment
Loss of the carboxyl

94 [M-COOH]* or [M-44] group
(decarboxylation)

corresponding to the
4-methylpyrimidine
cation radical.

Loss of carboxyl
93 [M-COOH-H]* group and a hydrogen

atom

Fragmentation of the

pyrimidine ring.

Experimental Protocols

Standard analytical techniques are employed to acquire the spectral data for compounds like 4-
Methylpyrimidine-5-carboxylic acid.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDClIs, or D20) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).

e 1H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters
include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for
sufficient signal-to-noise.

e 13C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural
abundance and sensitivity of 13C, a greater number of scans (e.g., 1024 or more) and a
longer relaxation delay may be necessary.
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to an
internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively,
a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it
into a transparent disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~*. A background
spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically
subtracted from the sample spectrum.

o Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the
peak positions (in cm~1) are identified.

Mass Spectrometry Protocol

o Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a
suitable volatile solvent, such as methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system
like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron lonization
(El) is a common ionization technique for generating fragments.

e Acquisition: Introduce the sample into the ion source. For El, a standard electron energy of
70 eV is used. The analyzer (e.g., quadrupole, time-of-flight) separates the ions based on
their m/z ratio.

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions against
their m/z values. The molecular ion peak is identified, and the fragmentation pattern is
analyzed to support the proposed structure.
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Workflow Visualization

The logical flow from sample preparation to final spectral analysis and interpretation is a critical
process in chemical characterization.

General Workflow for Spectral Characterization

Sample Preparation

Purified Compound
(4-Methylpyrimidine-5-carboxylic acid)
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Click to download full resolution via product page

Caption: Workflow for the spectral analysis of a chemical compound.

This guide serves as a foundational reference for the spectral properties of 4-
Methylpyrimidine-5-carboxylic acid. Experimental validation remains essential for confirming
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these characteristics in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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